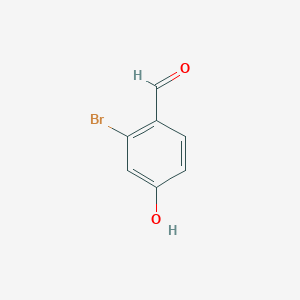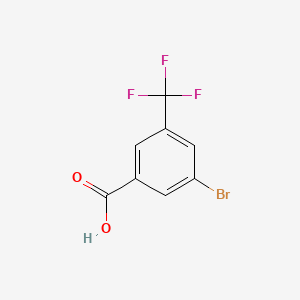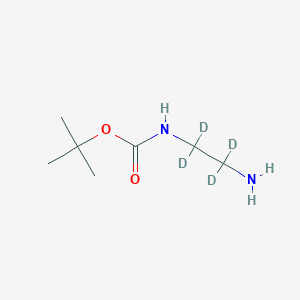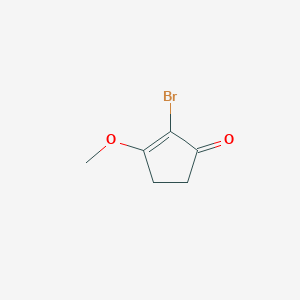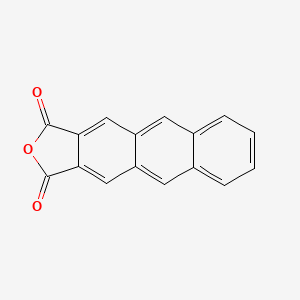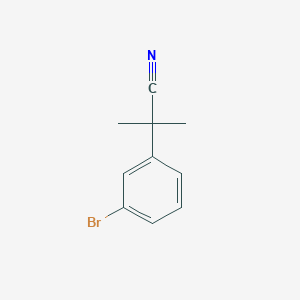
2-(3-Bromophenyl)-2-methylpropanenitrile
Übersicht
Beschreibung
The compound "2-(3-Bromophenyl)-2-methylpropanenitrile" is a brominated nitrile with potential applications in organic synthesis. It is structurally characterized by the presence of a bromine atom attached to the phenyl ring and a nitrile group attached to a tertiary carbon atom, which is also methyl-substituted. This structure suggests that it could be a versatile intermediate for various chemical transformations, including arylation and addition reactions .
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, a palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides can lead to multiple arylation products, which indicates the potential for creating complex brominated structures through successive C-C and C-H bond cleavages . Additionally, the Reformatsky reaction, which involves the reaction of aldehydes with (\alpha)-bromo esters, could potentially be adapted for the synthesis of related brominated compounds, as demonstrated by the reaction of 2-phenylpropanal with methyl (\alpha)-bromopropionate .
Molecular Structure Analysis
The molecular structure of brominated nitriles like "this compound" can be analyzed through various spectroscopic techniques. For example, the study of metastable ions and collision-induced dissociation can provide insights into the structural rearrangements and stability of brominated compounds . Furthermore, the analysis of hydrogen-bonded structures, as seen in related compounds such as 2-benzyl-3-(2-bromophenyl)propiononitrile, can reveal the propensity of these molecules to form supramolecular assemblies .
Chemical Reactions Analysis
The reactivity of brominated nitriles can be explored through their participation in various chemical reactions. The presence of the bromine atom makes them suitable for nucleophilic substitution reactions, while the nitrile group can undergo addition reactions with nucleophiles. For example, the synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles via tandem reactions showcases the reactivity of brominated compounds under transition-metal-free conditions . This suggests that "this compound" could also be involved in similar tandem reactions, leading to the formation of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from related brominated compounds. The solubility behavior of organotin bromides, for example, indicates that brominated aromatic compounds can exhibit varying solubility profiles depending on their substituents . Additionally, the stability of these compounds in different media, as well as their reactivity towards electrophiles and nucleophiles, can be crucial for their application in organic synthesis. The presence of the bromine atom and the nitrile group in "this compound" would likely influence its boiling point, density, and refractive index, which are important for its handling and use in chemical reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Intermediate for PI3K/mTOR Inhibitors : 2-(3-Bromophenyl)-2-methylpropanenitrile and similar compounds are important intermediates in synthesizing PI3K/mTOR inhibitors. They play a crucial role in optimizing synthetic methods for derivatives of NVP-BEZ235, a notable quinoline inhibitor (Lei et al., 2015).
Formation of Hydrogen-Bonded Chains : Compounds structurally related to this compound, like 2-benzyl-3-(2-bromophenyl)propiononitrile, form unique hydrogen-bonded chains. This is significant in understanding molecular interactions and crystal structures (Calderón et al., 2006).
Planar Molecular Structure : Investigations into compounds like 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile revealed a planar structure, providing insights into the spatial arrangement and potential reactivity of such molecules (Kang, 2010).
Advanced Material Development
Radical Cyclisation for Heterocycles Synthesis : Aryl groups derived from this compound are utilized in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. These reactions have implications for developing new materials and complex molecular structures (Allin et al., 2005).
Third-order Nonlinear Optical Properties : Derivatives of compounds related to this compound demonstrate significant third-order nonlinear optical (NLO) properties, which are crucial for developing advanced optical materials and devices (D’silva et al., 2012).
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKECRCMIFURWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441080 | |
| Record name | 2-(3-BROMOPHENYL)-2-METHYLPROPANENITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90433-20-8 | |
| Record name | 2-(3-BROMOPHENYL)-2-METHYLPROPANENITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

